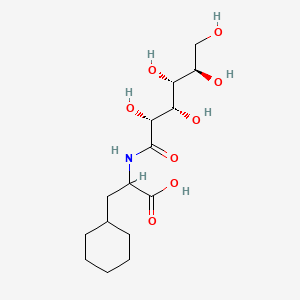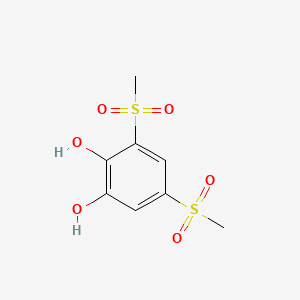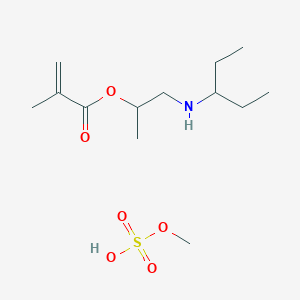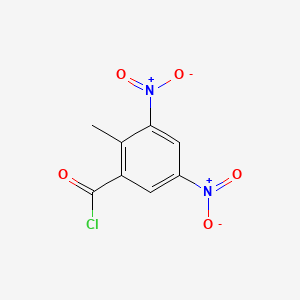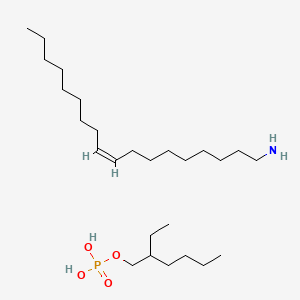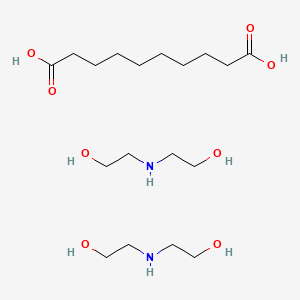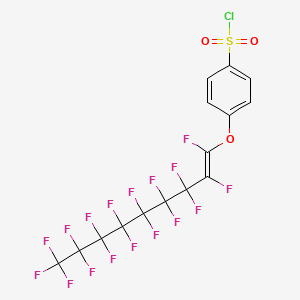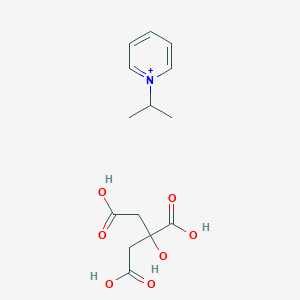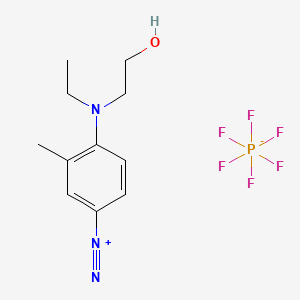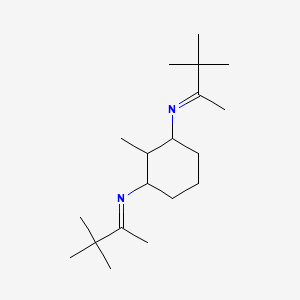
2-Methyl-N,N'-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine is a synthetic organic compound with the molecular formula C19H36N2 It is characterized by its cyclohexane core, which is substituted with two bulky trimethylpropylidene groups and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine typically involves the reaction of cyclohexane-1,3-diamine with 2-methyl-1,2,2-trimethylpropylidene groups under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and advanced purification techniques ensures the efficient and scalable production of 2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine.
化学反应分析
Types of Reactions
2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted cyclohexane derivatives.
科学研究应用
2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s bulky substituents and cyclohexane core allow it to fit into specific binding sites, modulating the activity of its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N,N’-Dimethylcyclohexane-1,3-diamine: A similar compound with dimethyl groups instead of trimethylpropylidene groups.
Cyclohexane-1,3-diamine: The parent compound without any substituents.
N,N’-Bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine: A compound with similar substituents but without the methyl group.
Uniqueness
2-Methyl-N,N’-bis(1,2,2-trimethylpropylidene)cyclohexane-1,3-diamine is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These features make it particularly useful in applications where precise molecular interactions are required.
属性
CAS 编号 |
93859-13-3 |
|---|---|
分子式 |
C19H36N2 |
分子量 |
292.5 g/mol |
IUPAC 名称 |
N-[3-(3,3-dimethylbutan-2-ylideneamino)-2-methylcyclohexyl]-3,3-dimethylbutan-2-imine |
InChI |
InChI=1S/C19H36N2/c1-13-16(20-14(2)18(4,5)6)11-10-12-17(13)21-15(3)19(7,8)9/h13,16-17H,10-12H2,1-9H3 |
InChI 键 |
VRZMKKMBVSGAJO-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCCC1N=C(C)C(C)(C)C)N=C(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


